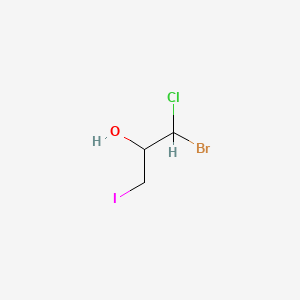

1-Bromo-1-chloro-3-iodopropan-2-ol

Description

Significance of Vicinal Trihalogenated Alcohols in Contemporary Organic Synthesis Research

Vicinal trihalogenated alcohols, a specific subset of polyhalogenated propanols, are compounds where three halogen atoms are attached to adjacent carbon atoms of the alcohol backbone. The term "vicinal" denotes this neighboring arrangement. youtube.com These structures are of particular importance in modern organic synthesis for several reasons. They serve as versatile intermediates for the creation of complex and densely functionalized molecules. nih.gov The presence of multiple, distinct halogen atoms allows for selective and sequential reactions, enabling chemists to introduce a variety of functional groups with high regioselectivity. guidechem.com

The strategic placement of different halogens offers a powerful tool for controlling chemical reactivity. For instance, the difference in the leaving group ability of bromine, chlorine, and iodine can be exploited to achieve chemoselective transformations. guidechem.com This controlled reactivity is crucial in the synthesis of pharmaceuticals and other biologically active compounds where precise molecular architecture is paramount. Furthermore, vicinal trihalogenated alcohols are valuable precursors for the synthesis of other important chemical entities, such as epoxides and alkenes, through dehalogenation or dehydrohalogenation reactions. youtube.comresearchgate.net Research in this area focuses on developing new synthetic routes to these compounds and exploring their utility in constructing novel molecular frameworks. mdpi.comyoutube.com

Contextualizing 1-Bromo-1-chloro-3-iodopropan-2-ol within Halogenated Hydrocarbon Chemistry

This compound is a specific example of a vicinal trihalogenated alcohol. nih.gov Its structure contains a propane (B168953) chain with a hydroxyl group on the second carbon, and bromine, chlorine, and iodine atoms attached to the first and third carbons. This particular combination of three different halogens on a small alcohol scaffold makes it a subject of interest within the broader field of halogenated hydrocarbon chemistry. vaia.comlibretexts.org

The chemistry of halogenated hydrocarbons is vast and encompasses a wide range of compounds with diverse applications. libretexts.org The naming of such compounds follows IUPAC nomenclature, where the longest carbon chain is identified, and the positions of the halogen substituents are indicated by numbers. libretexts.org In the case of this compound, the "propan-2-ol" indicates a three-carbon chain with a hydroxyl group on the second carbon, and the prefixes specify the halogens and their locations. nih.gov

The reactivity of this compound is predicted to be complex and multifaceted due to the presence of the three different halogens and the alcohol functional group. The varying electronegativity and bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) suggest that the iodine and bromine atoms would be more susceptible to nucleophilic substitution or elimination reactions compared to the chlorine atom. guidechem.com This differential reactivity is a key feature that synthetic chemists can exploit. The hydroxyl group can also participate in a variety of reactions, such as oxidation or etherification, further expanding the synthetic utility of this compound. The study of such polyhalogenated compounds contributes to the fundamental understanding of how different functional groups influence each other's reactivity within a single molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62872-14-4 |

|---|---|

Molecular Formula |

C3H5BrClIO |

Molecular Weight |

299.33 g/mol |

IUPAC Name |

1-bromo-1-chloro-3-iodopropan-2-ol |

InChI |

InChI=1S/C3H5BrClIO/c4-3(5)2(7)1-6/h2-3,7H,1H2 |

InChI Key |

ONNZSIPPXKTNTH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)Br)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 1 Chloro 3 Iodopropan 2 Ol and Analogues

Retrosynthetic Analysis for 1-Bromo-1-chloro-3-iodopropan-2-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps.

Strategic Disconnections and Synthons Identification

The primary strategic disconnections for this compound involve the carbon-halogen and carbon-carbon bonds. A key disconnection is the C2-C3 bond, which simplifies the molecule into a two-carbon and a one-carbon fragment. However, a more synthetically viable approach is to disconnect the carbon-halogen and carbon-oxygen bonds, which are typically formed in the forward synthesis via addition reactions to a double bond.

A logical disconnection is at the C1-Br and C2-OH bonds, suggesting a halohydrin formation reaction as the key forward step. This retrosynthetic step leads to a halo-substituted alkene precursor. The synthons generated from this disconnection are a hypothetical electrophilic bromine species (Br+) and a nucleophilic enolate equivalent, or more practically, an alkene that can be activated towards nucleophilic attack.

Another strategic disconnection can be made at the C1-Cl bond, which would also point towards a precursor that can undergo chlorination. Given the presence of three different halogens, a stepwise introduction is the most plausible strategy.

| Disconnection | Target Bond(s) | Generated Synthons | Corresponding Reagents |

| Halohydrin Formation | C1-Br, C2-OH | Br+ and a vinylic anion at C2 | N-Bromosuccinimide (NBS) and water |

| Halogenation | C1-Cl | Cl+ and a carbanion at C1 | Molecular chlorine (Cl2) or N-Chlorosuccinimide (NCS) |

| Iodination | C3-I | I+ and a carbanion at C3 | Molecular iodine (I2) or N-Iodosuccinimide (NIS) |

Identification of Key Precursors for Trihalogenated Propanol (B110389) Framework

Based on the retrosynthetic analysis, the key precursors for the this compound framework are likely to be functionalized propene derivatives. A highly strategic precursor would be an allyl alcohol derivative, which allows for the sequential and regioselective introduction of the halogen atoms.

One potential precursor is 3-iodo-1-propene (allyl iodide). This molecule already contains one of the required halogens at the C3 position. The double bond can then be subjected to a bromo-chlorination or a halo-hydroxylation reaction.

Another plausible precursor is a dihalogenated propene, such as 1-bromo-1-chloro-2-propene . The synthesis of such a precursor would be a challenge in itself, but it would simplify the final step to a hydro-iodination or iodo-hydroxylation across the double bond.

Finally, a more fundamental precursor is allyl alcohol . This simple starting material allows for the introduction of the iodine at the C3 position via an Appel reaction or by using iodine and triphenylphosphine. The resulting 3-iodo-1-propene can then undergo further halogenation.

Direct Synthesis Approaches to Halogenated Propanols

Direct synthesis approaches aim to construct the target molecule from simpler starting materials in a forward manner. For this compound, the key challenge is the regioselective introduction of three different halogens.

Halohydrin Formation through Alkene Functionalization

Halohydrin formation is a classic method for the synthesis of β-haloalcohols from alkenes. The reaction involves the addition of a halogen and a hydroxyl group across the double bond.

The mechanism of halohydrin formation proceeds through the electrophilic activation of the alkene by a halogen source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The alkene's π-electrons act as a nucleophile, attacking the electrophilic halogen. This attack leads to the formation of a cyclic halonium ion intermediate. chemistrysteps.comlibretexts.org This three-membered ring is positively charged and highly strained, making it susceptible to nucleophilic attack. chemistrysteps.com

In the case of bromine, a bromonium ion is formed. For chlorine, a chloronium ion is the intermediate. The tendency to form these bridged halonium ions is greater for iodine and bromine compared to chlorine. wikipedia.org The formation of this intermediate is crucial as it dictates the stereochemistry of the final product, leading to an anti-addition of the halogen and the nucleophile. libretexts.orglibretexts.org

In the synthesis of halohydrins from unsymmetrical alkenes, the regioselectivity of the reaction is of paramount importance. The nucleophile, which is typically water or an alcohol, attacks one of the two carbons of the halonium ion. The attack occurs at the more substituted carbon atom. youtube.comyoutube.comopenstax.org This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-X bond breaks. This regioselectivity is often referred to as following Markovnikov's rule, where the electrophile (halogen) adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon. stackexchange.commasterorganicchemistry.com

For the synthesis of this compound from a precursor like 1-chloro-3-iodo-1-propene, the formation of a bromonium ion would be followed by the attack of a water molecule. The regioselectivity would be critical to ensure the hydroxyl group adds to the C2 position. The presence of the existing halogens on the double bond would significantly influence the stability of the partial positive charge on the carbons of the bromonium ion, thereby directing the nucleophilic attack of water.

| Precursor Alkene | Halogenating Agent/Solvent | Expected Intermediate | Regiochemical Outcome |

| 3-Iodo-1-propene | Br₂ / H₂O | Bromonium ion | OH group adds to C2 (more substituted) |

| 1-Chloro-3-iodo-1-propene | Br₂ / H₂O | Bromonium ion | OH group adds to C2 (influenced by both Cl and I) |

| Allyl Alcohol | I₂ / PPh₃ then NBS / H₂O | Bromonium ion | OH group adds to C2 |

Selective Halogenation of Propane (B168953) Derivatives

Introducing multiple, different halogens onto a simple propane backbone requires careful selection of reagents and reaction conditions to control both the degree of halogenation and the position at which each halogen is introduced (regioselectivity).

Achieving selective monohalogenation, which is crucial for preparing specific haloalkanes for synthesis, can be challenging as polyhalogenation is a common side reaction. chemistrysteps.com The reactivity and selectivity of halogenation reactions vary significantly between different halogens. For instance, in the radical halogenation of propane, bromination is considerably slower and more selective than chlorination. chemistrysteps.comlibretexts.org This is because a bromine atom is a less reactive hydrogen abstraction agent compared to a chlorine atom. libretexts.org

When propane is halogenated, a mixture of constitutional isomers is typically formed. chemistrysteps.com The reaction preferentially occurs at the secondary carbon due to the greater stability of the secondary radical intermediate compared to the primary radical. chemistrysteps.com However, the statistical probability (six primary hydrogens vs. two secondary hydrogens) also influences the product ratio. chemistrysteps.com For chlorination, this results in a less selective reaction, producing significant amounts of both 1-chloropropane and 2-chloropropane. libretexts.org Bromination, being more sensitive to the difference in radical stability, yields a much higher proportion of the 2-bromopropane isomer. chemistrysteps.com

Sequential halogenation strategies to introduce different halogens would leverage these differences in reactivity and selectivity. One could envision a selective bromination at the most reactive site, followed by a less selective but controlled chlorination, and finally iodination under different conditions. Directing groups can also be employed to achieve high regioselectivity in C-H halogenation, where a functional group on the molecule guides the halogen to a specific position. rsc.org

N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are versatile and widely used reagents for the regioselective halogenation of various organic compounds. organic-chemistry.orgresearchgate.net They are often preferred over diatomic halogens because they can provide a low, steady concentration of the halogen, minimizing side reactions. wikipedia.org

The use of specific solvents can significantly enhance the reactivity and selectivity of NXS reagents. For example, hexafluoroisopropanol (HFIP) has been shown to enable the mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides without the need for additional catalysts. organic-chemistry.org Palladium-catalyzed reactions using N-halosuccinimides as oxidants can also achieve regioselective chlorinations, brominations, and iodinations of C-H bonds, often providing products that are complementary to those from conventional electrophilic aromatic substitution. organic-chemistry.org

In the context of creating a molecule like this compound, NXS reagents could be used in a stepwise fashion on a suitable propane precursor. For example, an allylic alcohol could first be halogenated, with the regioselectivity of the addition being controlled by the reaction conditions and the specific NXS reagent used.

Transformations of Oxygenated Propane Scaffolds

An alternative and often more controlled approach to synthesizing complex halohydrins involves starting with an oxygenated propane molecule, such as a propanol or diol, and then selectively replacing or adding to the existing functional groups.

The direct conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. masterorganicchemistry.com The hydroxyl group of an alcohol is a poor leaving group, so it must first be converted into a better one. masterorganicchemistry.com With primary and secondary alcohols, reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₃, PCl₅) are commonly used to replace the -OH group with a halogen. chemguide.co.uklibretexts.org For instance, thionyl chloride reacts with alcohols to produce chloroalkanes, with the other products, sulfur dioxide and hydrogen chloride, being gases that are easily removed from the reaction mixture. chemguide.co.uklibretexts.org The reaction with SOCl₂ typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center. libretexts.org

Hydrogen halides (HCl, HBr, HI) can also be used, but their reactivity depends on the alcohol's structure; tertiary alcohols react readily, while primary and secondary alcohols react much more slowly. masterorganicchemistry.comlibretexts.org A diastereoselective β-halogenation of benzylic alcohols has also been achieved under simple conditions to provide a direct synthesis of β-halohydrins. researchgate.net

A direct and efficient method for converting tertiary alcohols that have a β-hydrogen atom into vicinal halohydrins (where the halogen and hydroxyl groups are on adjacent carbons) has been developed using N-halosuccinimides. nih.govresearchgate.net This transformation is proposed to proceed through the dehydration of the tertiary alcohol to form an alkene intermediate. nih.gov The N-halosuccinimide then reacts with this alkene in the presence of water to form the corresponding halohydrin, following the established mechanism of halohydrin formation from alkenes. nih.govlibretexts.org

This one-pot synthesis of vicinal chlorohydrins and bromohydrins can be achieved using NCS or NBS, respectively, in aqueous reaction media. nih.gov The efficiency of the reaction in water can be significantly improved by adding a surfactant like sodium dodecyl sulphate (SDS). nih.govresearchgate.net

Table 2: Reagents for Halogenation of Alcohols

| Reagent | Alcohol Type | Product | Mechanism/Notes |

|---|---|---|---|

| Hydrogen Halides (HX) | Tertiary > Secondary > Primary. masterorganicchemistry.comlibretexts.org | Alkyl Halide | SN1 for tertiary and often secondary; SN2 for primary. masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Primary, Secondary. libretexts.org | Alkyl Chloride | SN2 mechanism, leading to inversion of configuration. libretexts.org |

| Phosphorus Halides (PCl₃, PBr₃, PCl₅) | Primary, Secondary. chemguide.co.uk | Alkyl Halide | SN2 mechanism. chemguide.co.uk |

| N-Halosuccinimides (NXS) | Tertiary (with β-H). nih.gov | Vicinal Halohydrin | Proceeds via an alkene intermediate. nih.gov |

Asymmetric Synthesis of Chiral Halogenated Propanols

The synthesis of single-enantiomer chiral halogenated propanols, such as this compound, is of significant interest due to their role as versatile building blocks in the creation of more complex chiral molecules. nih.govrsc.orgsemanticscholar.org Asymmetric synthesis strategies are essential for accessing these compounds in an enantiomerically pure form, which is often crucial for their application in pharmaceuticals and agrochemicals. These methods aim to control the three-dimensional arrangement of atoms, or stereochemistry, at the newly formed chiral centers. Key approaches include catalytic enantioselective reactions, biocatalysis, and the use of chiral auxiliaries.

Catalytic Enantioselective Halogenation Reactions

Catalytic enantioselective halogenation has emerged as a powerful tool for the synthesis of chiral halohydrins. These reactions utilize a small amount of a chiral catalyst to steer a chemical transformation to preferentially produce one of two possible enantiomers. A significant area of progress has been the asymmetric hydrogenation of α-halogenated ketones, which yields chiral halohydrins with high enantiomeric excess (ee). acs.org

For instance, iridium-based catalysts featuring cinchona-alkaloid-derived ligands have been successfully employed in the asymmetric hydrogenation of various α-chloroacetophenones and other halogenated ketones. acs.org This method allows for the production of both (R)- and (S)-chiral halohydrins by selecting the appropriate configuration of the chiral ligand, achieving enantiomeric excesses of up to 99.6%. acs.org Another effective strategy is the enantioselective halohydroxylation of olefins, where a double bond is converted into a halohydrin. nih.govrsc.orgsemanticscholar.org This transformation can install two adjacent stereocenters. For example, the bromohydroxylation of cinnamyl alcohols using a quinine-derived catalyst, (DHQD)₂PHAL, with a bromine source like PhCONHBr and water as the nucleophile, has yielded optically active bromohydrins with up to 95% ee. nih.govrsc.org

The choice of catalyst and reaction conditions is critical for achieving high selectivity. The mechanism often involves the formation of a cyclic halonium ion intermediate from the alkene. masterorganicchemistry.comleah4sci.com The chiral catalyst then directs the nucleophilic attack (by water, for instance) to one side of this intermediate, leading to the observed enantioselectivity. masterorganicchemistry.com

Table 1: Examples of Catalytic Enantioselective Synthesis of Chiral Halohydrins

| Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| α-Chloroacetophenones | Ir-complex with Cinchona-alkaloid ligand | Chiral Chlorohydrin | Up to 99.6% |

| Cinnamyl Alcohols | (DHQD)₂PHAL / PhCONHBr / H₂O | Chiral Bromohydrin | Up to 95% |

This table presents data for analogous chiral halohydrin syntheses to illustrate the efficacy of catalytic enantioselective methods.

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild, environmentally benign conditions. nih.gov This approach is a valuable alternative to traditional chemical methods for producing enantiopure vicinal halohydrins. nih.gov Several classes of enzymes have been successfully applied to the synthesis of these chiral building blocks. nih.govrsc.org

Key enzymatic strategies include:

Asymmetric reduction of α-haloketones: Ketoreductases (KREDs) can reduce the carbonyl group of a prochiral α-haloketone to a secondary alcohol with high enantioselectivity.

Kinetic resolution of racemic halohydrins: Enzymes like lipases and esterases can selectively acylate one enantiomer of a racemic halohydrin, allowing the separation of the acylated product from the unreacted enantiomer.

Stereoselective synthesis via halohydrin dehalogenases: These enzymes can catalyze the ring-opening of epoxides with halide ions or the reverse reaction, the formation of epoxides from halohydrins, in a stereoselective manner. nih.gov

The inherent chirality of enzyme active sites enables them to distinguish between enantiomers or between prochiral faces of a substrate, leading to products with very high optical purity. Advances in protein engineering and directed evolution have further expanded the scope of biocatalysis, allowing for the optimization of enzymes for specific, non-natural substrates and reaction conditions, even if wild-type enzymes show low enantioselectivity. nih.gov

Table 2: Enzymatic Strategies for Chiral Halohydrin Synthesis

| Enzymatic Strategy | Enzyme Class | Transformation | Key Advantage |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductases | Prochiral α-haloketone → Chiral halohydrin | High enantioselectivity |

| Kinetic Resolution | Lipases, Esterases | Racemic halohydrin → Enantiopure halohydrin + acylated enantiomer | Separation of enantiomers |

| Stereoselective Halogenation/Dehalogenation | Halohydrin Dehalogenases | Epoxide + Halide ↔ Chiral Halohydrin | Stereospecific control |

This table outlines common biocatalytic methods applicable to the synthesis of chiral halohydrins.

Chiral Auxiliaries and Resolution Strategies

Another established method for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While effective, this method requires additional synthetic steps for attachment and removal of the auxiliary.

Resolution strategies are employed to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.

Classical resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like crystallization or chromatography.

Kinetic resolution is a dynamic process where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent. This results in one enantiomer being consumed more quickly, leaving the reaction mixture enriched in the slower-reacting enantiomer.

Dynamic Kinetic Resolution (DKR) is a more advanced and efficient strategy that combines rapid racemization of the starting material with a stereoselective reaction. rsc.orgfigshare.comnih.gov In DKR, the slower-reacting enantiomer is continuously converted back into the racemic mixture, allowing, in theory, for a complete conversion of the racemate into a single, desired enantiomer with a maximum yield of 100%. nih.govacs.org DKR has been successfully applied to the synthesis of chiral halohydrins through the asymmetric transfer hydrogenation of racemic α-halo ketones. rsc.orgfigshare.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible manufacturing methods.

Maximization of Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful.

For the synthesis of this compound, addition reactions are generally preferred over substitution or elimination reactions because they have the potential for 100% atom economy. For example, the synthesis of a halohydrin via the addition of a hypohalous acid (HOX) to an alkene is highly atom-economical. libretexts.org Similarly, the direct asymmetric hydrogenation of a corresponding α-halogenated ketone is an addition reaction that incorporates all atoms of the hydrogen molecule into the product.

Table 3: Atom Economy Comparison of Reaction Types

| Reaction Type | General Transformation | Theoretical Max. Atom Economy | Byproducts |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Displaced group (B) |

| Elimination | A-B → A + B | 100% (if B is desired) | Depends on reaction |

This table provides a general comparison of the inherent atom economy of different reaction types relevant to organic synthesis.

Minimization of Protecting Group Use and Derivatization

Green chemistry principles advocate for avoiding or minimizing the use of protecting groups whenever possible. This can be achieved through several strategies:

Use of chemo- and regioselective reagents: Employing reagents that will react with only one specific functional group in a multifunctional molecule can obviate the need for protection. Biocatalytic approaches are particularly advantageous in this regard, as the high specificity of enzymes often allows reactions to proceed without protecting groups. nih.gov

Careful planning of the synthetic route: A well-designed synthetic pathway can often circumvent the need for protection/deprotection steps.

One-pot reactions: Combining multiple reaction steps into a single process without isolating intermediates can reduce waste and improve efficiency, often by avoiding the need to protect functional groups between steps.

For the synthesis of this compound, a green approach would favor a direct, stereoselective route from a readily available precursor that avoids intermediate protection of the hydroxyl group. For example, the direct asymmetric halohydroxylation of a suitable alkene precursor would be preferable to a longer route involving protection of an alcohol, subsequent halogenation, and final deprotection.

Application of Catalysis for Enhanced Efficiency

Halohydrin dehalogenases are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides. nih.govresearchgate.net This catalytic activity can be harnessed in the reverse reaction for the synthesis of halohydrins. By utilizing nucleophiles other than halides, such as azide, cyanide, or nitrite, HHDHs can facilitate the opening of epoxide rings to form a variety of β-substituted alcohols. nih.govresearchgate.net This promiscuity is advantageous for creating diverse analogues of the target compound.

To further boost efficiency, biocatalytic cascade reactions have been developed. nih.govunipd.it These one-pot syntheses combine multiple enzymatic steps, which can shift reaction equilibria to favor product formation and eliminate the need for isolating intermediates, thus reducing costs and waste. nih.gov For instance, a cascade system involving a cytochrome P450 monooxygenase and a halohydrin dehalogenase can be employed for the synthesis of enantioenriched β-halohydrins with excellent enantioselectivities (98–99%). unipd.it The P450 enzyme can catalyze the asymmetric hydroxylation of a prochiral halohydrocarbon, followed by the action of HHDH. unipd.it

The efficiency of these catalytic systems is often evaluated based on parameters such as yield, enantiomeric excess (ee), and catalyst loading. The following table summarizes representative data for catalytic enhancements in halohydrin synthesis.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| P450PL2-4 and HheA10 Cascade | Halohydrocarbons | β-halohydrins | High | 98-99 | unipd.it |

| Halohydrin dehalogenase (HheC) | Epoxide and Nucleophile | β-substituted alcohol | Varies | High | nih.gov |

Development of Environmentally Benign Reaction Media and Reagents

In alignment with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly synthetic routes for halohydrins, including this compound and its analogues. alfa-chemistry.comrsc.org This involves the use of greener solvents, reagents, and reaction conditions to minimize environmental impact and improve the safety profile of the synthesis.

One of the primary focuses has been the replacement of traditional volatile and often toxic organic solvents. Water is an attractive alternative due to its non-toxic nature, non-flammability, and availability. ijsr.in Organic reactions conducted in water can exhibit enhanced rates and selectivities. ijsr.in For water-insoluble reactants, the reactions can occur "on water," at the interface of the organic and aqueous phases, which has been shown to be an efficient protocol for certain transformations. ijsr.in The use of solvents like dimethyl sulfoxide (DMSO) has also been explored in certain halohydrin syntheses. byjus.comlumenlearning.com

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. A study on the synthesis of glycerol 1,3-bromo- and iodohydrins from 1,3-dichlorohydrin (derived from glycerol) demonstrated the feasibility of trans-halogenation reactions without a solvent. researchgate.net In these methods, one of the reactants, such as 1,3-dichlorohydrin, can also act as the solvent. researchgate.net This approach significantly reduces waste and simplifies product purification. The use of alumina-supported reagents in solventless conditions has also been shown to be effective. researchgate.net

The choice of reagents is also crucial for developing environmentally benign syntheses. "Green reagents" are designed to be less hazardous and more efficient, minimizing the generation of toxic byproducts. alfa-chemistry.com For instance, in bromohydrin formation, N-bromosuccinimide (NBS) is often used as a safer and easier-to-handle alternative to elemental bromine. lumenlearning.com

Biocatalysts, such as enzymes, are inherently green reagents as they operate under mild conditions of temperature and pressure, are biodegradable, and often exhibit high selectivity, which reduces the formation of unwanted byproducts. alfa-chemistry.com The use of halohydrin dehalogenases, as mentioned in the previous section, is a prime example of employing a green catalyst to achieve a more sustainable synthesis. nih.govresearchgate.netunipd.it

The following table provides a comparative overview of different reaction media and reagents used in the synthesis of halohydrin analogues, highlighting their environmental benefits.

| Reaction Medium/Reagent | Example Application | Environmental Benefit | Reference |

| Water | Halohydrin formation from alkenes | Non-toxic, non-flammable, readily available | ijsr.inyoutube.comleah4sci.com |

| Solvent-free (Neat) | Trans-halogenation of dichlorohydrins | Reduced waste, simplified purification | researchgate.net |

| N-Bromosuccinimide (NBS) | Bromohydrin formation from alkenes | Safer and easier to handle than Br₂ | lumenlearning.com |

| Halohydrin Dehalogenase (Enzyme) | Asymmetric synthesis of halohydrins | Mild reaction conditions, high selectivity, biodegradable | nih.govresearchgate.netunipd.it |

By integrating these environmentally benign media and reagents, the synthesis of this compound and its analogues can be made more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 1 Chloro 3 Iodopropan 2 Ol

Reactivity at the Hydroxyl Group

The hydroxyl group in 1-bromo-1-chloro-3-iodopropan-2-ol serves as a primary site for a variety of chemical transformations, including nucleophilic substitution and derivatization for further synthetic manipulations.

Nucleophilic Displacements of the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group in alcohols is generally challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.orgmsu.edu To facilitate displacement, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under strongly acidic conditions, which transforms the hydroxyl group into a water molecule (H₂O), a significantly better leaving group. libretexts.orgmsu.edu

For this compound, treatment with strong hydrohalic acids like HBr or HI can lead to the substitution of the hydroxyl group. The reaction proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation intermediate. Given that it is a secondary alcohol, both pathways are plausible. youtube.com

Table 1: Representative Nucleophilic Displacement Reactions of the Hydroxyl Group

| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |

| This compound | HBr (conc.) | 1,2-Dibromo-1-chloro-3-iodopropane + H₂O | Sₙ1/Sₙ2 Substitution | libretexts.org |

| This compound | HI (conc.) | 1-Bromo-1-chloro-2,3-diiodopropane + H₂O | Sₙ1/Sₙ2 Substitution | libretexts.org |

| This compound | SOCl₂, pyridine | 1-Bromo-1,2-dichloro-3-iodopropane + SO₂ + HCl | Nucleophilic Substitution | chemguide.co.uk |

| This compound | PBr₃ | 1,2-Dibromo-1-chloro-3-iodopropane + H₃PO₃ | Nucleophilic Substitution | chemguide.co.uk |

This table presents hypothetical reactions based on the general reactivity of secondary alcohols.

Derivatization for Subsequent Transformations

The hydroxyl group can be derivatized to introduce functionalities that facilitate subsequent reactions or enhance analytical detection. chemguide.co.uksigmaaldrich.com Common derivatization reactions for alcohols include esterification and etherification. For instance, acylation with acyl chlorides or anhydrides in the presence of a base can convert the hydroxyl group into an ester. This is a widely used technique for the protection of alcohol functionalities or for modifying the properties of the molecule. nist.gov

Another important derivatization is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. These sulfonate groups are excellent leaving groups, making the carbon atom to which they are attached highly susceptible to nucleophilic attack. This strategy is often employed to activate the hydroxyl position for substitution reactions under milder conditions than those required for direct displacement. libretexts.org

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reactant | Reagent(s) | Derivative Formed | Purpose of Derivatization | Reference(s) |

| This compound | Acetyl chloride, pyridine | 1-Bromo-1-chloro-3-iodopropan-2-yl acetate | Protection, further reaction | nist.gov |

| This compound | p-Toluenesulfonyl chloride | 1-Bromo-1-chloro-3-iodopropan-2-yl tosylate | Activation for substitution | libretexts.org |

| This compound | 2-Sulfobenzoic anhydride | Oxycarbonylbenzene-2-sulfonic acid derivative | Improved mass spec analysis | msu.edu |

This table illustrates potential derivatization reactions based on established methods for alcohols.

Reactivity of the Halogen Substituents

The presence of three different halogens—bromine, chlorine, and iodine—on the propanol (B110389) backbone introduces a competitive landscape for reactions involving these substituents. The reactivity of the carbon-halogen bond is inversely related to its bond strength (C-Cl > C-Br > C-I) and directly related to the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻).

Interconversion of Halogen Atoms

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, provide routes for the interconversion of halogen atoms in alkyl halides. wikipedia.orgunacademy.combyjus.com

The Finkelstein reaction , which typically employs sodium iodide in acetone, is an equilibrium process that can be driven to completion by the precipitation of the less soluble sodium halide (NaCl or NaBr). wikipedia.orgtestbook.comorganic-chemistry.orgonlineorganicchemistrytutor.com In the case of this compound, attempting a Finkelstein reaction would likely not lead to further iodination, as the starting material already contains iodine. However, the principle of halogen exchange could be relevant if the compound were, for example, 1,3-dichloro-2-propanol, which could be converted to 1-chloro-3-iodo-2-propanol.

The Swarts reaction , on the other hand, is used to introduce fluorine into a molecule by treating an alkyl chloride or bromide with a metal fluoride (B91410) like AgF, Hg₂F₂, or SbF₃. unacademy.combyjus.comiitk.ac.inscribd.com Applying Swarts conditions to this compound could potentially lead to the replacement of bromine and/or chlorine with fluorine. Given the relative bond strengths, the C-Br bond would be more susceptible to cleavage than the C-Cl bond.

Table 3: Potential Halogen Interconversion Reactions

| Starting Material | Reagent(s) | Expected Product(s) | Reaction Name | Reference(s) |

| This compound | AgF, heat | 1-Chloro-1-fluoro-3-iodopropan-2-ol (major) | Swarts Reaction | unacademy.combyjus.com |

| 1,3-Dichloro-2-propanol | NaI, acetone | 1-Chloro-3-iodo-2-propanol | Finkelstein Reaction | wikipedia.orgtestbook.comonlineorganicchemistrytutor.com |

This table outlines plausible interconversion reactions based on established named reactions.

Elimination Reactions for Unsaturated Systems

Treatment of this compound with a strong base can induce elimination reactions (dehydrohalogenation) to form unsaturated systems. saskoer.calibretexts.orgyoutube.com The regioselectivity and the identity of the halogen that is eliminated will depend on several factors, including the strength and steric bulk of the base, the solvent, and the relative acidity of the α-protons.

Given the leaving group abilities (I⁻ > Br⁻ > Cl⁻), the iodine atom at the C-3 position is the most likely to be eliminated. The reaction would proceed via an E2 mechanism with a strong, non-nucleophilic base, or an E1 mechanism under conditions that favor carbocation formation. plutusias.com Elimination of HI would lead to the formation of 1-bromo-1-chloroprop-2-en-2-ol, which would likely tautomerize to the more stable carbonyl compound, 1-bromo-1-chloropropan-2-one. Elimination involving the halogens at C-1 is also possible, though less likely for chlorine.

Table 4: Plausible Elimination Reactions

| Reactant | Reagent(s) | Major Product(s) | Mechanism | Reference(s) |

| This compound | Strong, non-nucleophilic base | 1-Bromo-1-chloroprop-2-en-2-ol (enol), tautomerizes to 1-bromo-1-chloropropan-2-one | E2 | saskoer.cayoutube.com |

| This compound | Heat, acid catalyst | Mixture of halo-substituted propenes | E1 | libretexts.orglibretexts.org |

This table presents hypothetical elimination pathways based on general principles of elimination reactions.

Intramolecular Cyclization to Form Epoxides

Halohydrins can undergo intramolecular Sₙ2 reactions in the presence of a base to form epoxides. youtube.comyoutube.com In this reaction, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing a halogen and displacing it. youtube.com

For this compound, intramolecular cyclization can occur in two possible directions, involving either the C-1 or C-3 halogen. The formation of the three-membered epoxide ring is a key step in the synthesis of many important industrial chemicals, such as epichlorohydrin (B41342) from 1,3-dichloro-2-propanol. nih.govgoogle.com

Considering the leaving group ability, the iodide at C-3 would be displaced more readily than the bromide or chloride at C-1. Treatment with a base like sodium hydroxide would deprotonate the hydroxyl group, and the resulting alkoxide would attack the C-3 carbon, leading to the formation of (bromochloromethyl)oxirane. Attack at C-1 is less probable due to the lower leaving group ability of bromide and especially chloride compared to iodide.

Table 5: Intramolecular Cyclization to Epoxides

| Reactant | Reagent(s) | Major Epoxide Product | Mechanism | Reference(s) |

| This compound | NaOH(aq) | (Bromochloromethyl)oxirane | Intramolecular Sₙ2 | youtube.comgoogle.com |

| 1,3-Dichloro-2-propanol | Ca(OH)₂ | Epichlorohydrin | Intramolecular Sₙ2 | nih.govgoogle.com |

This table illustrates the likely outcome of intramolecular cyclization based on the reactivity of analogous halohydrins.

Transformation Pathways and Mechanistic Studies

Due to the absence of specific research on this compound, a detailed discussion of its transformation pathways and reaction mechanisms cannot be provided at this time.

Kinetics and Thermodynamics of Reactions

There is no available data in the public domain regarding the kinetics or thermodynamics of reactions involving this compound. To understand these properties, dedicated experimental studies would be required. Such studies would typically involve:

Kinetic Analysis: Measuring reaction rates under various conditions (e.g., temperature, concentration of reactants, solvent) to determine rate laws, rate constants, and activation energies.

Thermodynamic Analysis: Determining equilibrium constants, Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for its reactions.

Table 1: Hypothetical Data Table for Kinetic Parameters of a Reaction of this compound

| Reaction Parameter | Value | Units |

| Rate Constant (k) | Data not available | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Pre-exponential Factor (A) | Data not available | L mol⁻¹ s⁻¹ |

Table 2: Hypothetical Data Table for Thermodynamic Parameters of a Reaction of this compound

| Thermodynamic Parameter | Value | Units |

| Enthalpy of Reaction (ΔH°) | Data not available | kJ/mol |

| Entropy of Reaction (ΔS°) | Data not available | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG°) | Data not available | kJ/mol |

Characterization of Reactive Intermediates

Information regarding the reactive intermediates formed from this compound is not present in the available literature. The identification and characterization of transient species such as carbocations, radicals, or epoxides would necessitate specific mechanistic studies employing techniques like spectroscopy (e.g., NMR, IR, Mass Spectrometry) and computational modeling.

The reactivity of analogous halohydrins suggests that reactions could proceed via intermediates like epoxides, formed through intramolecular nucleophilic substitution where the hydroxyl group displaces a halide. researchgate.net However, without experimental evidence for this compound, any proposed intermediates remain speculative.

Stereochemistry and Conformational Analysis of 1 Bromo 1 Chloro 3 Iodopropan 2 Ol

Analysis of Stereoisomers

1-Bromo-1-chloro-3-iodopropan-2-ol possesses two chiral centers, at carbon 1 (C1) and carbon 2 (C2), as each is bonded to four different substituents. This leads to the existence of multiple stereoisomers. The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this molecule, with n=2, there are 2^2 = 4 possible stereoisomers.

The absolute configuration of each chiral center can be assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. uniroma1.itchemistrysteps.com The priority of the substituents attached to each stereocenter is determined by their atomic number. wikipedia.orgyoutube.compsiberg.com For the halogens, the priority order is I > Br > Cl > F. uniroma1.itwikipedia.org

At C1 (the CHBrCl group):

-Br (highest atomic number)

-Cl

-CH(OH)CH2I

-H (lowest atomic number)

At C2 (the CHOH group):

-OH (highest atomic number of the directly attached atom)

-CHBrCl

-CH2I

-H

By orienting the molecule so that the lowest priority group is pointing away from the viewer, the sequence from priority 1 to 2 to 3 determines the configuration: clockwise for (R) and counter-clockwise for (S). chemistrysteps.commasterorganicchemistry.com The four possible stereoisomers are therefore:

(1R, 2R)-1-bromo-1-chloro-3-iodopropan-2-ol

(1S, 2S)-1-bromo-1-chloro-3-iodopropan-2-ol

(1R, 2S)-1-bromo-1-chloro-3-iodopropan-2-ol

(1S, 2R)-1-bromo-1-chloro-3-iodopropan-2-ol

The relative configuration describes the spatial relationship between the two chiral centers. In this case, the (1R, 2R) and (1S, 2S) isomers have a syn or erythro relative configuration, while the (1R, 2S) and (1S, 2R) isomers have an anti or threo relative configuration.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relative Configuration |

|---|---|---|---|

| 1 | R | R | syn/erythro |

| 2 | S | S | syn/erythro |

| 3 | R | S | anti/threo |

| 4 | S | R | anti/threo |

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org The relationship between stereoisomers that are not mirror images is diastereomeric. libretexts.orgopenstax.org Diastereomers have different physical properties and can be separated by techniques such as chromatography.

Enantiomeric Pairs:

(1R, 2R) and (1S, 2S) are enantiomers.

(1R, 2S) and (1S, 2R) are enantiomers.

Diastereomeric Relationships:

(1R, 2R) is a diastereomer of (1R, 2S) and (1S, 2R).

(1S, 2S) is a diastereomer of (1R, 2S) and (1S, 2R).

| Isomer Pair | Relationship |

|---|---|

| (1R, 2R) and (1S, 2S) | Enantiomers |

| (1R, 2S) and (1S, 2R) | Enantiomers |

| (1R, 2R) and (1R, 2S) | Diastereomers |

| (1R, 2R) and (1S, 2R) | Diastereomers |

| (1S, 2S) and (1R, 2S) | Diastereomers |

| (1S, 2S) and (1S, 2R) | Diastereomers |

Conformational Preferences and Energetics

The flexibility of the carbon-carbon single bonds in this compound allows for various spatial arrangements of its atoms, known as conformations. The stability of these conformers is influenced by a balance of steric and electronic interactions.

Rotation around the C1-C2 and C2-C3 single bonds gives rise to different rotational isomers, or conformers. The relative energies of these conformers can be visualized using Newman projections. leah4sci.comyoutube.commasterorganicchemistry.com For the C1-C2 bond, the staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain.

The most stable conformers will seek to minimize steric hindrance between the bulky halogen atoms and the hydroxyl group. The relative stability of the staggered conformers (gauche and anti) depends on the specific interactions between the substituents.

The conformation of this compound is significantly influenced by intramolecular non-covalent interactions. The presence of a hydroxyl group allows for the formation of intramolecular hydrogen bonds with one of the halogen atoms acting as a hydrogen bond acceptor. The general structure of a halohydrin consists of a halogen and a hydroxyl group bonded to adjacent carbon atoms. wikipedia.org

Furthermore, the polarizable nature of the larger halogen atoms, particularly iodine and bromine, allows them to act as halogen bond donors, forming stabilizing interactions with the oxygen of the hydroxyl group or another halogen atom. These intramolecular halogen bonds can influence the rotational barriers and the preferred conformations of the molecule, potentially stabilizing conformers that might otherwise be disfavored due to steric repulsion.

The formation of a five- or six-membered ring-like structure through intramolecular hydrogen or halogen bonding can significantly lower the energy of a particular conformer. For instance, a hydrogen bond between the hydroxyl proton and the iodine atom would create a six-membered ring, potentially leading to a more stable conformation.

Experimental Techniques for Stereochemical and Conformational Elucidation

The determination of the absolute and relative stereochemistry, as well as the preferred conformations of this compound, relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are sensitive to the stereochemical environment. Diastereomers will exhibit distinct NMR spectra.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide information about the through-space proximity of protons, which is invaluable for determining relative stereochemistry and conformational preferences.

Karplus Equation: The magnitude of the three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing insight into the populations of different rotational isomers.

X-ray Crystallography:

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for distinguishing between enantiomers and determining the enantiomeric excess of a sample. saschirality.org These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org

In a hypothetical study of this compound, the CD spectrum would be measured for each pair of enantiomers. The spectra of the (1R,2R) and (1S,2S) enantiomers would be mirror images of each other, as would the spectra of the (1R,2S) and (1S,2R) enantiomers. By comparing the experimental CD spectrum of a sample to the spectra of the pure enantiomers, the enantiomeric excess could be quantified.

Table 1: Hypothetical Chiroptical Data for this compound Enantiomers

| Stereoisomer | Expected Cotton Effect (Hypothetical) |

| (1R,2R) | Positive |

| (1S,2S) | Negative |

| (1R,2S) | Positive/Negative (depends on chromophore) |

| (1S,2R) | Negative/Positive (depends on chromophore) |

Advanced NMR Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the stereochemical assignment of complex molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be necessary.

Proton (¹H) NMR would provide initial information on the connectivity and the relative environment of the protons. Due to the presence of multiple chiral centers, the protons on the carbon backbone would be diastereotopic and exhibit complex splitting patterns.

To definitively assign the relative stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) would be crucial. NOE enhancements are observed between protons that are close in space, allowing for the determination of their relative orientation. For example, an NOE between the proton on C2 and a specific proton on C1 or C3 would help to establish their spatial relationship and thus the relative configuration of the stereocenters.

Furthermore, coupling constants (³JHH) obtained from high-resolution ¹H NMR can provide information about the dihedral angles between adjacent protons, which is directly related to the conformation of the molecule.

Table 2: Expected NMR Observables for Stereochemical Determination

| NMR Technique | Information Gained |

| ¹H NMR | Chemical shifts, coupling constants |

| ¹³C NMR | Number and chemical environment of carbons |

| COSY | ¹H-¹H spin-spin coupling correlations |

| HSQC | ¹H-¹³C one-bond correlations |

| HMBC | ¹H-¹³C long-range correlations |

| NOESY/ROESY | Through-space correlations for stereochemistry |

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. These techniques are highly sensitive to the molecule's conformation.

For this compound, different rotational isomers (rotamers) would exhibit distinct IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). The C-Br, C-Cl, and C-I stretching and bending vibrations would be particularly sensitive to the conformational changes around the C-C bonds.

By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), the most stable conformers and their relative populations could be determined. For instance, the presence and position of bands corresponding to different gauche and anti conformations of the halogen atoms and the hydroxyl group would provide direct insight into the conformational landscape of the molecule.

Table 3: Characteristic Vibrational Frequency Ranges for Halogenated Alkanes

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1000-1300 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

| C-I | Stretching | ~500 |

Advanced Spectroscopic and Crystallographic Characterization of 1 Bromo 1 Chloro 3 Iodopropan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-bromo-1-chloro-3-iodopropan-2-ol, a combination of one- and two-dimensional NMR experiments provides a complete picture of its covalent structure.

Multinuclear NMR provides insights into the local electronic environment of specific nuclei. The most common nuclei observed for organic compounds are ¹H and ¹³C. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three different proton environments in the molecule: the proton on the carbon bearing the bromine and chlorine (C1), the proton on the carbon with the hydroxyl group (C2), and the two protons on the carbon bonded to iodine (C3). The integration of these signals would yield a ratio of 1:1:2. The chemical shifts are influenced by the electronegativity of the adjacent halogen and oxygen atoms. The proton at C2, being attached to a carbon with an oxygen atom, would appear downfield. The protons at C3, adjacent to the electronegative iodine, and the proton at C1, influenced by both bromine and chlorine, will also exhibit downfield shifts. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display three unique resonances, one for each carbon atom in the molecule, confirming the presence of three distinct carbon environments. docbrown.info The chemical shifts (δ) are influenced by the attached atoms. The carbon bonded to the hydroxyl group (C2) would likely appear in the range typical for alcohols (approx. 60-75 ppm). The carbons bonded to halogens (C1 and C3) will also be shifted downfield, with the exact position depending on the combined electronegative effects. docbrown.info

Halogen NMR: While less common, NMR spectroscopy of halogen nuclei like ³⁵Cl, ⁷⁹Br, and ¹²⁷I is possible. huji.ac.il However, these nuclei are quadrupolar, which typically results in very broad signals, making them difficult to observe with high resolution. Their chemical shift ranges are vast, making them highly sensitive to the chemical environment. huji.ac.il

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-C1 | 4.5 - 5.0 | Doublet (d) | 55 - 65 |

| H-C2 | 4.0 - 4.5 | Doublet of Doublets (dd) | 65 - 75 |

| H₂-C3 | 3.2 - 3.8 | Multiplet (m) | 5 - 15 |

Note: These are estimated values based on analogous halogenated propanols. Actual values may vary.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would be expected to show a cross-peak between the proton signal at C1 and the proton at C2. Additionally, correlations would be seen between the proton at C2 and the two protons at C3, confirming the propan-2-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal directly to the carbon to which it is attached. This would allow for the unambiguous assignment of each carbon resonance based on the already assigned proton signals. For instance, the proton signal predicted around 4.0-4.5 ppm would show a correlation to the carbon signal at 65-75 ppm, assigning them both to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. Key expected correlations would include the proton at C1 showing a correlation to C2, and the protons at C3 showing correlations to C2 and C1. The hydroxyl proton, if observed, would show correlations to C2 and potentially C1 and C3.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Inferred Connectivity |

| COSY | H1 ↔ H2 | C1-C2 bond |

| H2 ↔ H3 | C2-C3 bond | |

| HSQC | H1 ↔ C1 | Direct H1-C1 bond |

| H2 ↔ C2 | Direct H2-C2 bond | |

| H3 ↔ C3 | Direct H3-C3 bond | |

| HMBC | H1 → C2 | 2-bond correlation |

| H3 → C2 | 2-bond correlation | |

| H2 → C1, C3 | 2-bond correlations |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition and thus the exact molecular formula of the parent ion. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), creates a complex and highly distinctive isotopic cluster for the molecular ion. docbrown.infoyoutube.com The most abundant peak in this cluster would correspond to the molecule containing the most abundant isotopes, [C₃H₅⁷⁹Br³⁵ClIO]⁺. High-resolution analysis can distinguish between ions of the same nominal mass, such as the [M+2] ions containing either ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. docbrown.info

Calculated Exact Masses of Molecular Ion Isotopologues

| Isotopologue Formula | Isotopes | Calculated Exact Mass (Da) | Relative Abundance Pattern |

| C₃H₅BrClIO | ⁷⁹Br, ³⁵Cl | 297.8280 | M |

| C₃H₅BrClIO | ⁸¹Br, ³⁵Cl | 299.8260 | M+2 (major) |

| C₃H₅BrClIO | ⁷⁹Br, ³⁷Cl | 299.8251 | M+2 (minor) |

| C₃H₅BrClIO | ⁸¹Br, ³⁷Cl | 301.8231 | M+4 |

Note: Iodine is monoisotopic (¹²⁷I). docbrown.info Carbon and Oxygen also have heavier isotopes (e.g., ¹³C, ¹⁸O) that contribute to M+1 and M+2 peaks, respectively, but are less significant than the halogen patterns.

In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion) is selected, fragmented, and its fragment ions are then analyzed. This process provides detailed structural information and confirms connectivity. youtube.com For this compound, fragmentation is expected to initiate at the weakest bonds, which are the carbon-halogen bonds, particularly the C-I bond. docbrown.info

Common fragmentation pathways would include:

α-cleavage: Fission of bonds adjacent to the oxygen atom.

Loss of a halogen atom: Cleavage of a C-X bond (X=I, Br, Cl) to form stable carbocations. The loss of an iodine radical (•I) is highly probable due to the weakness of the C-I bond. docbrown.info

Loss of a halomethyl radical: For example, loss of the •CH₂I radical.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion.

The isotopic patterns of bromine and chlorine in the fragment ions are diagnostic, helping to identify which fragments retain these atoms. docbrown.info

Predicted MS/MS Fragments of [C₃H₅BrClIO]⁺

| Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Predicted Fragment Ion Structure/Loss |

| 171 | [M - I]⁺ |

| 219/221 | [M - Br]⁺ (Cl isotopic pattern) |

| 263/265 | [M - Cl]⁺ (Br isotopic pattern) |

| 157 | [M - CH₂I]⁺ |

| 280 | [M - H₂O]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the key expected vibrational modes are:

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of an alcohol.

C-H Stretch: Multiple sharp peaks in the region of 2850-3000 cm⁻¹.

C-O Stretch: A strong band in the fingerprint region, around 1000-1200 cm⁻¹.

C-X Stretches (X = Cl, Br, I): These absorptions occur at lower frequencies in the fingerprint region (<800 cm⁻¹). The C-Cl stretch is typically found around 600-800 cm⁻¹, the C-Br stretch around 500-600 cm⁻¹, and the C-I stretch below 500 cm⁻¹. While these bands confirm the presence of carbon-halogen bonds, their exact positions can be influenced by molecular conformation and coupling with other vibrations, making definitive assignment complex.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, potentially providing clearer signals for the carbon-halogen bonds than IR spectroscopy.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| O-H stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H stretch | Alkane | 2850 - 3000 | Medium-Strong |

| C-O stretch | Alcohol | 1000 - 1200 | Strong |

| C-Cl stretch | Chloroalkane | 600 - 800 | Medium-Strong |

| C-Br stretch | Bromoalkane | 500 - 600 | Medium |

| C-I stretch | Iodoalkane | < 500 | Medium |

Characteristic Absorption Bands of Halogenated Alcohols

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For a multi-halogenated alcohol like this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature for an alcohol is the O-H stretching vibration, which typically appears as a strong, broad band. lumenlearning.compressbooks.pub In a condensed phase, extensive intermolecular hydrogen bonding causes this broadening and shifts the absorption to a lower wavenumber, generally in the 3200-3500 cm⁻¹ range. pressbooks.puborgchemboulder.com The C-O stretching vibration provides another key marker, appearing as a strong band between 1000-1320 cm⁻¹. orgchemboulder.com

The carbon-halogen bonds (C-X) have characteristic stretching frequencies that are highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com Consequently, the C-Cl, C-Br, and C-I stretches are expected in distinct regions of the fingerprint area of the spectrum. lumenlearning.comorgchemboulder.com The C-H stretching vibrations of the aliphatic backbone will be observed in their typical region of 2850-3000 cm⁻¹. wikipedia.orgvscht.cz

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | Alcohol | 3200–3500 | Strong, Broad |

| C-H Stretch | Alkane | 2850–3000 | Medium |

| C-O Stretch | Secondary Alcohol | 1000–1320 | Strong |

| C-Cl Stretch | Alkyl Halide | 850–550 | Medium |

| C-Br Stretch | Alkyl Halide | 690–515 | Medium |

| C-I Stretch | Alkyl Halide | ~500 or lower | Medium |

This table is generated based on typical frequency ranges for the specified functional groups. lumenlearning.comorgchemboulder.comspectroscopyonline.comorgchemboulder.comvscht.cz

Low-Frequency Raman Spectroscopy for Solid-State Characterization

While mid-range IR and Raman spectroscopy probe intramolecular vibrations, low-frequency Raman spectroscopy (LFRS), which examines the spectral region below 200 cm⁻¹, provides critical information about the solid-state structure of a material. chemistry.org.iloxinst.com This technique is exceptionally sensitive to the collective motions of molecules within the crystal lattice, known as phonon modes. chemistry.org.il

For this compound, LFRS would be a powerful tool for characterizing its crystalline form. The low-frequency spectrum is dominated by bands corresponding to intermolecular vibrations, such as those arising from hydrogen and halogen bonds, as well as shear and breathing modes of the crystal lattice. chemistry.org.il These spectral features are unique to a specific crystal packing arrangement, making LFRS an excellent method for identifying and distinguishing between different polymorphs (different crystalline forms of the same compound). oxinst.comnih.gov

The analysis of these low-frequency modes can provide insights into the strength and nature of the intermolecular forces that stabilize the crystal, offering a more complete picture of the material's solid-state properties. ornl.govnih.gov

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. This technique would provide an unambiguous determination of the absolute stereochemistry of the chiral center (C2) in this compound, along with precise measurements of bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, X-ray diffraction analysis would reveal the specific nature and geometry of these interactions.

Halogen Bonds: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as an oxygen or another halogen atom. wikipedia.org The strength of this interaction generally follows the trend I > Br > Cl > F. In the crystal structure of this compound, the iodine atom is the most likely halogen bond donor, potentially forming C-I···O or C-I···X (where X = Cl, Br, or I) interactions. nih.govwikipedia.org These directional interactions play a crucial role in crystal engineering and can significantly influence the packing arrangement alongside hydrogen bonds. wikipedia.org

Conformational Analysis in the Crystalline State

X-ray crystallography provides a precise snapshot of the molecule's conformation as it exists in the solid state. The analysis would reveal the specific torsion angles around the C1-C2 and C2-C3 bonds, defining the spatial relationship between the halogen substituents and the hydroxyl group. This would allow for the identification of whether the molecule adopts a staggered conformation (such as anti or gauche) to minimize steric hindrance between the bulky halogen atoms in the crystalline environment. This fixed conformation is a direct consequence of the molecule optimizing its geometry to maximize favorable intermolecular interactions within the crystal lattice.

Computational and Quantum Chemical Investigations of 1 Bromo 1 Chloro 3 Iodopropan 2 Ol

Electronic Structure Calculations

The foundation of understanding the chemical behavior of 1-bromo-1-chloro-3-iodopropan-2-ol at a molecular level lies in the calculation of its electronic structure. These calculations aim to solve the electronic Schrödinger equation, providing information about electron distribution, molecular orbitals, and other key electronic properties. youtube.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the many-electron wavefunction. researchgate.netrsc.org

For a molecule like this compound, a variety of DFT functionals would be suitable for investigation. Common choices include:

Hybrid Functionals: These functionals, such as B3LYP and PBE0, incorporate a portion of exact Hartree-Fock exchange, which often improves the accuracy of predicted properties like bond energies and reaction barriers. The CAM-B3LYP functional, for instance, is noted for its improved handling of long-range interactions, which would be relevant in studying intermolecular forces in halogenated alcohols. acs.org

Range-Separated Functionals: Functionals like ωB97X-D are designed to provide a more accurate description of non-covalent interactions, such as halogen bonding, which could be a significant feature in the condensed phase of this compound. nih.gov

Double-Hybrid Functionals: Functionals like B2PLYP-D combine aspects of hybrid DFT with a perturbative correction for electron correlation, often yielding results that are highly accurate, approaching the quality of more computationally expensive methods. nih.gov

The choice of functional can significantly impact the calculated results, and it is common practice to benchmark different functionals against experimental data or higher-level theoretical calculations when available. nih.gov

Table 1: Representative DFT Functionals for the Study of Halogenated Alcohols

| Functional | Type | Key Features |

| B3LYP | Hybrid | Widely used, good general-purpose functional. |

| CAM-B3LYP | Range-Separated Hybrid | Improved description of long-range interactions and charge-transfer excitations. acs.org |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Explicitly accounts for dispersion forces, crucial for non-covalent interactions. nih.gov |

| M06-2X | Hybrid Meta-GGA | Good performance for main-group thermochemistry and non-covalent interactions. nih.gov |

| PBE0 | Hybrid | Parameter-free hybrid functional, often used for solid-state and molecular calculations. |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. youtube.com These methods are generally more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other computational techniques. rsc.org

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest ab initio methods to include electron correlation. It generally provides a significant improvement over the Hartree-Fock method, particularly for describing dispersion interactions, which are important in halogenated compounds.

Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in computational chemistry for their high accuracy in calculating molecular energies and properties. nih.gov Due to their high computational cost, they are typically used for smaller molecules or as a reference for benchmarking other methods.

For this compound, CCSD(T) calculations on simplified models or conformers could provide highly accurate energy benchmarks against which DFT results could be compared.

The accuracy of any electronic structure calculation is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For a molecule containing heavy atoms like bromine and iodine, special considerations are necessary.

Pople-style basis sets: Basis sets like 6-311G(d,p) are commonly used in DFT calculations and provide a good balance of accuracy and efficiency for lighter atoms. acs.org

Correlation-consistent basis sets: The aug-cc-pVnZ series (where n=D, T, Q, etc.) are designed to systematically converge towards the complete basis set limit, allowing for the extrapolation of results to obtain highly accurate energies.

Pseudopotentials (Effective Core Potentials): For heavy elements like iodine and bromine, it is computationally efficient to replace the core electrons with a pseudopotential or effective core potential (ECP). This approach reduces the number of electrons treated explicitly, thereby decreasing computational time. The valence electrons are still described by a basis set, often one designed to be used with a specific ECP, such as the LANL2DZ or Def2-TZVP basis sets. This is crucial for making calculations on molecules containing heavy halogens feasible.

Molecular Geometry and Energetics

Computational methods are extensively used to determine the three-dimensional structures of molecules and to explore their potential energy surfaces.

The potential energy surface (PES) is a conceptual and mathematical landscape that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org Minima on the PES correspond to stable or metastable structures (conformers), while saddle points represent transition states between these minima. libretexts.org

For this compound, a full exploration of the PES would involve systematically changing key dihedral angles (e.g., rotation around the C-C and C-O bonds) to locate all possible stable conformations. Each identified minimum would correspond to a specific three-dimensional arrangement of the atoms. The structure with the lowest energy is termed the global minimum, representing the most stable conformer of the molecule. Other minima are referred to as local minima.

Table 2: Illustrative Optimized Geometrical Parameters for a Hypothetical Conformer of a Halogenated Propanol (B110389) (Calculated at the DFT/B3LYP Level)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C-Cl | 1.78 |

| C-I | 2.14 |

| C-O | 1.43 |

| O-H | 0.96 |

| C-C | 1.54 |

| Bond Angles (degrees) | |

| Br-C-Cl | 110.5 |

| C-C-O | 109.8 |

| H-O-C | 108.5 |

| Dihedral Angles (degrees) | |

| H-O-C-C | 60.0 |

| Br-C-C-I | 180.0 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from geometry optimization calculations.

This compound is a chiral molecule with two stereocenters (at C1 and C2), meaning it can exist as four possible stereoisomers (RR, SS, RS, and SR). Computational methods can be used to calculate the relative energies of these stereoisomers. Furthermore, each stereoisomer will have multiple conformers due to rotation around single bonds.

The energy difference between various conformers of a given stereoisomer is typically small, often on the order of a few kcal/mol. acs.org These energy differences determine the relative populations of the conformers at a given temperature. The energy differences between diastereomers (e.g., RR vs. RS) are generally larger than those between conformers of the same stereoisomer.

Table 3: Illustrative Relative Energies of Conformers for a Generic Dihalopropanol

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 1.25 |

| Conformer 3 | 2.10 |

| Conformer 4 | 3.50 |

Note: These are representative values to demonstrate the typical energy differences found between conformers.

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Chiral Building Blocks in Asymmetric Target Molecule Synthesis

The central carbon atom (C2) of 1-bromo-1-chloro-3-iodopropan-2-ol is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). This inherent chirality is a critical feature, allowing it to be used as a chiral building block for the synthesis of enantiomerically pure target molecules. The demand for single-enantiomer drugs in the pharmaceutical industry continues to grow, as the pharmacological activity and safety of a drug can be highly dependent on its stereochemistry. enamine.netnih.govresearchgate.net